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Introduction

The long-term storage of human embryonic stem cells (hESCSs) is a cornerstone of
regenerative medicine, drug discovery, and developmental biology research. Traditional
cryopreservation methods often rely on high concentrations of dimethyl sulfoxide (DMSO), a
cryoprotectant that can be toxic to cells and may impact their differentiation potential.[1][2][3]
Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less
toxic alternative or supplement to DMSO for the cryopreservation of various cell types,
including embryonic stem cells.[1][4][5] This document provides detailed application notes and
protocols for the use of trehalose as a cryoprotectant for hESCs, based on findings from
multiple studies.

Trehalose is thought to protect cells during freezing through several mechanisms, including
stabilizing cell membranes and proteins, and by forming a glassy state at low temperatures,
which prevents the formation of damaging ice crystals.[4][6] Studies have demonstrated that
incorporating trehalose into cryopreservation media can significantly improve the post-thaw
recovery and viability of hESCs, while maintaining their critical characteristics of pluripotency
and normal karyotype.[7][8]
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Data Presentation: Efficacy of Trehalose in
Embryonic Stem Cell Cryopreservation

The following tables summarize quantitative data from various studies, comparing the
effectiveness of trehalose-based cryopreservation protocols with traditional DMSO-based
methods.

Table 1. Post-Thaw Recovery and Viability of Human Embryonic Stem Cells

Post-Thaw
Cryoprotectant . Post-Thaw
Cell Line Recovery Rate o Reference
(s) Viability (%)
(%)
Conventional
Method (with hES1 15 Not Specified [8]
DMSO)
Modified Method -
] hES1 48 Not Specified [8]
(with Trehalose)
Lower than
10% DMSO hESCs Not Specified Trehalose + [6]
DMSO

Greater number
10% DMSO + .
0

200 mM hESCs ) ) Not Specified [6]
undifferentiated

Trehalose o
cells surviving

0.2 M Trehalose

Fish ESCs Not Specified > 83 [7119]
+ 0.8 M DMSO

Table 2: Maintenance of Pluripotency Markers Post-Thaw
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Pluripotency

Cryoprotectant .
Cell Line Markers Outcome Reference
(s)
Assessed
No significant
difference in
SSEA-1, Alkaline  expression post-
0.2 M Trehalose )
Fish ESCs Phosphatase thaw; >90% of [7]
+ 0.8 M DMSO )
(ALP) colonies
expressed
markers.
SSEA-3, SSEA-
- Cells expressed
Modified Method 4, TRA-1-60,
) hES1 all markers post-  [8]
(with Trehalose) TRA-1-81, Oct-4,
thaw.
ALP, Telomerase
Trehalose-based Retained
_ hESCs (RC17), .
solutions ) SOX2, NANOG, expression of
] ] hiPSCs ] [2][3]
(with/without OCT4 pluripotency
(CTR2#6)
EG/GLY) markers.

Experimental Protocols

This section provides a synthesized, detailed protocol for the cryopreservation of human

embryonic stem cells using a trehalose-supplemented medium. This protocol is based on the

slow-freezing, rapid-thawing methods described in the cited literature.

Materials:

Human embryonic stem cells cultured on a suitable substrate (e.g., Matrigel or feeder cells)

hESC culture medium

Trehalose (molecular biology grade)

Dimethyl sulfoxide (DMSO, cell culture grade)
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Fetal Bovine Serum (FBS, optional, depending on culture conditions)

Cryovials

Controlled-rate freezer or isopropanol freezing container

Water bath (37°C)

Sterile pipettes and other standard cell culture equipment
Cryopreservation Medium Formulation (Example):
e Basal Medium: hESC culture medium

o Trehalose Stock Solution: Prepare a sterile 1 M stock solution of trehalose in the basal
medium.

e Final Cryopreservation Medium:
o To the basal medium, add trehalose to a final concentration of 0.1 M to 0.2 M.
o Slowly add DMSO to a final concentration of 5-10%.
o Some protocols may include FBS at a final concentration of 10-20%.
Protocol Steps:
e Cell Preparation:
o Culture hESCs to the desired confluency (typically 70-80%).

o Harvest the cells using your standard, non-enzymatic passaging method to maintain cell
clumps.

o Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the
cells.

o Carefully aspirate the supernatant.
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Resuspension in Cryopreservation Medium:

o Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium
containing trehalose and DMSO.

o The final cell concentration should be approximately 1-5 x 1076 cells/mL.

Aliquoting:

o Dispense 1 mL of the cell suspension into each cryovial.

Controlled Freezing:

o Place the cryovials in a controlled-rate freezer programmed to cool at a rate of -1°C per
minute down to -80°C.

o Alternatively, place the cryovials in an isopropanol-filled freezing container and place the
container in a -80°C freezer overnight.

Long-Term Storage:

o Transfer the frozen cryovials to a liquid nitrogen vapor phase tank for long-term storage.

Thawing of Cells:

o Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal

remains.

o Wipe the outside of the vial with 70% ethanol.

Post-Thaw Cell Culture:

o Immediately and gently transfer the contents of the cryovial to a centrifuge tube containing
5-10 mL of pre-warmed hESC culture medium.

o Centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.

o Aspirate the supernatant containing the cryoprotectants.
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o Gently resuspend the cell pellet in fresh, pre-warmed hESC culture medium.
o Plate the cells onto a new, prepared culture dish.

o Change the medium the following day to remove any residual cryoprotectant and dead
cells.

Visualizations

The following diagrams illustrate the cryopreservation workflow and the proposed mechanism
of trehalose action.
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Cryopreservation Workflow for Embryonic Stem Cells with Trehalose
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Caption: A flowchart illustrating the key steps in the cryopreservation and recovery of
embryonic stem cells using a trehalose-supplemented protocol.

Proposed Mechanism of Trehalose Cryoprotection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

